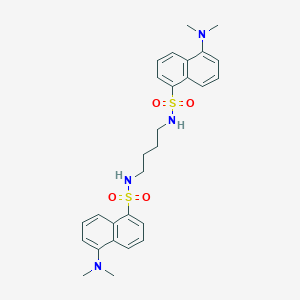
Didansyl-1,4-diaminobutane
描述
Didansyl-1,4-diaminobutane is a chemical compound with the molecular formula C28H34N4O4S2 and a molecular weight of 554.72 g/mol . It is also known as Dansyl-putrescine. This compound is characterized by the presence of two dansyl groups attached to a 1,4-diaminobutane backbone. The dansyl groups are fluorescent, making this compound useful in various biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Didansyl-1,4-diaminobutane typically involves the reaction of dansyl chloride with 1,4-diaminobutane. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions, often using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Didansyl-1,4-diaminobutane can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Complexation: The compound can form complexes with metal ions due to the presence of nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Complexation: Metal salts like copper sulfate or nickel chloride can be used in aqueous or organic solvents.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Substitution: Formation of substituted sulfonamides.
Complexation: Formation of metal-ligand complexes.
科学研究应用
Didansyl-1,4-diaminobutane has several applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting amines and other nucleophiles.
Biology: Employed in the study of enzyme activities and protein interactions due to its fluorescent properties.
Medicine: Investigated for its potential use in diagnostic imaging and as a marker for tracking biological processes.
Industry: Utilized in the development of fluorescent dyes and sensors.
作用机制
The mechanism of action of Didansyl-1,4-diaminobutane primarily involves its fluorescent properties. The dansyl groups absorb light at specific wavelengths and emit fluorescence, which can be detected and measured. This property makes it useful for tracking and quantifying biological molecules and processes. The compound can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
相似化合物的比较
Dansyl chloride: Used for labeling amines and amino acids.
Dansyl hydrazine: Used for labeling aldehydes and ketones.
Dansyl cadaverine: Used for studying polyamine metabolism.
Uniqueness: Didansyl-1,4-diaminobutane is unique due to its dual dansyl groups, which enhance its fluorescent properties and make it particularly useful for applications requiring high sensitivity and specificity. Its structure allows for versatile interactions with various biological molecules, making it a valuable tool in biochemical research .
属性
IUPAC Name |
5-(dimethylamino)-N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O4S2/c1-31(2)25-15-7-13-23-21(25)11-9-17-27(23)37(33,34)29-19-5-6-20-30-38(35,36)28-18-10-12-22-24(28)14-8-16-26(22)32(3)4/h7-18,29-30H,5-6,19-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHHCCHSWPGUNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344684 | |
| Record name | Didansyl-1,4-diaminobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13285-10-4 | |
| Record name | Didansyl-1,4-diaminobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didansyl-1,4-diamino-butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



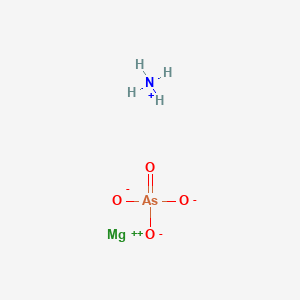
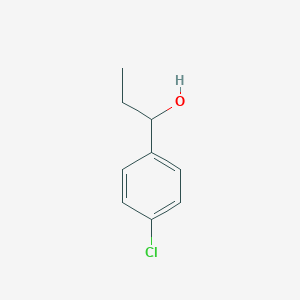
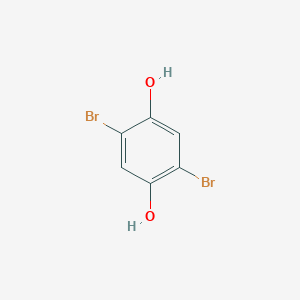
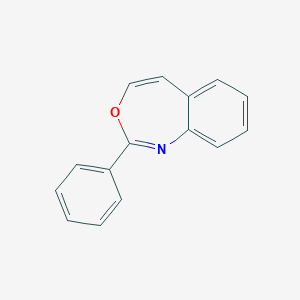
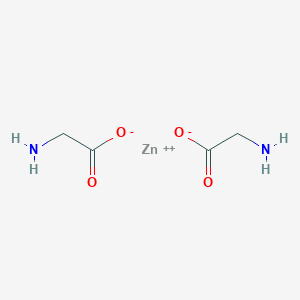
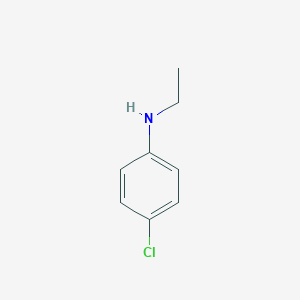
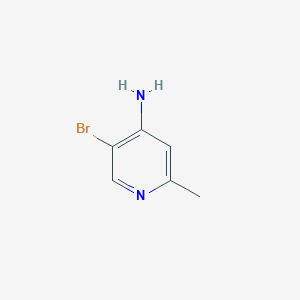
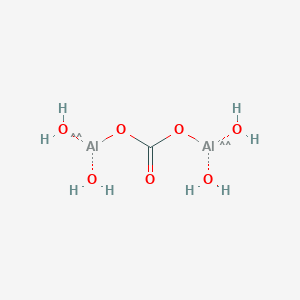

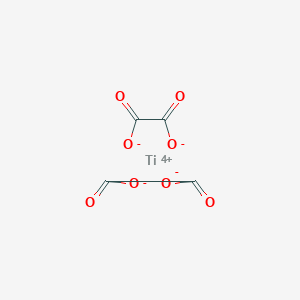
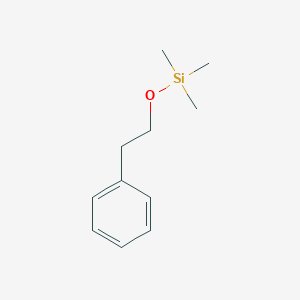
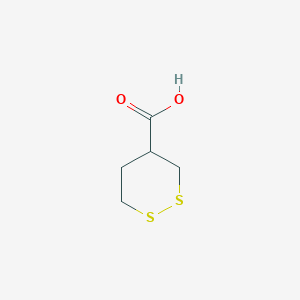
![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
